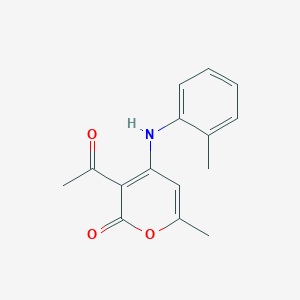
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one
Vue d'ensemble
Description
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one is a synthetic organic compound belonging to the pyranone family Pyranones are six-membered oxygen-containing heterocycles known for their diverse biological and pharmaceutical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one typically involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and catalytic processes used in laboratory synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of corrosion inhibitors for mild steel in acidic environments.
Mécanisme D'action
The mechanism of action of 3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that reduces the rate of anodic and cathodic reactions . Quantum chemical calculations indicate the presence of atomic sites with potential nucleophilic and electrophilic characteristics, facilitating electronic interactions with the charged surface.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-6-methyl-2-(2-pyridinylamino)-4H-pyran-4-one
- 3-Acetyl-6-methyl-2-(1-naphthylamino)-4H-pyran-4-one
- 3-Acetyl-2-(4-chloroanilino)-6-methyl-4H-pyran-4-one
Uniqueness
3-Acetyl-6-methyl-4-(2-methylanilino)pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
IUPAC Name |
3-acetyl-6-methyl-4-(2-methylanilino)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-4-5-7-12(9)16-13-8-10(2)19-15(18)14(13)11(3)17/h4-8,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUBUHWWVNXSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C(=O)OC(=C2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one](/img/structure/B3571110.png)
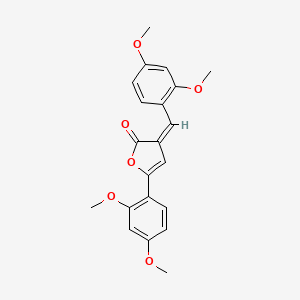
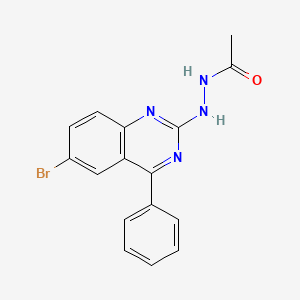
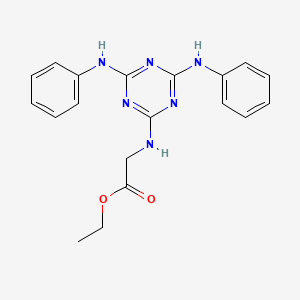

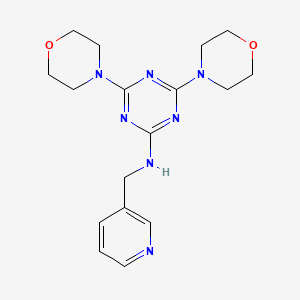
![2-(4-iodophenyl)-4-{4-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B3571140.png)
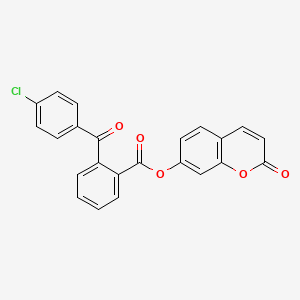
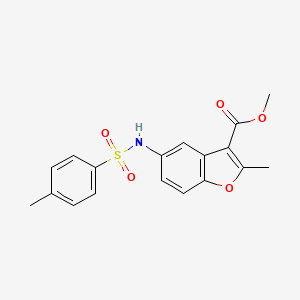
![N-(4-{8-METHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-5H-[1,2]THIAZOLO[5,4-C]QUINOLIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B3571173.png)
![2-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-4-nitrophenol](/img/structure/B3571180.png)
![5-N-(4-chlorophenyl)-6-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B3571200.png)
![4-(2-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3571206.png)
![N-(1,3-thiazol-2-yl)-4-[4-(1,3-thiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B3571216.png)
